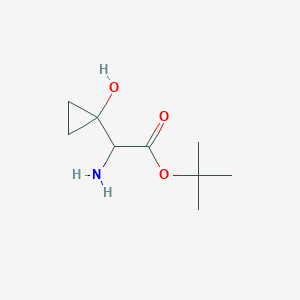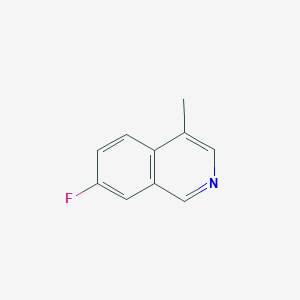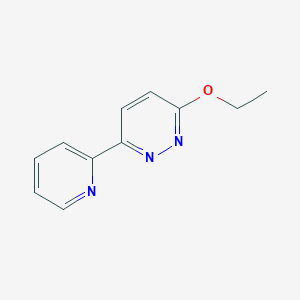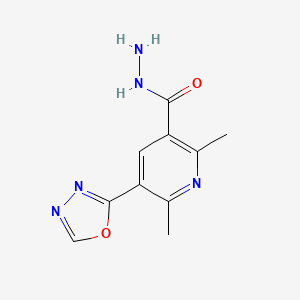
1-(Boc-aminomethyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-aminomethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H15NO3. It is a derivative of cyclopropanol, where the hydroxyl group is substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with aminomethyl reagents under controlled conditions. The Boc protection is typically introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Boc-aminomethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines.
Applications De Recherche Scientifique
1-(Boc-aminomethyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Boc-aminomethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected aminomethyl group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropan-1-ol: Lacks the Boc protection, making it more reactive.
Cyclopropanol: The parent compound without the aminomethyl substitution.
1-(Hydroxymethyl)cyclopropan-1-ol: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 1-(Boc-aminomethyl)cyclopropan-1-ol is unique due to its Boc-protected aminomethyl group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(1-hydroxycyclopropyl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)6(10)9(12)4-5-9/h6,12H,4-5,10H2,1-3H3 |
Clé InChI |
KYGHBOWJOTVQCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1(CC1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)

![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)






